molecular formula C21H22N2O4 B305866 (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione

(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione

Cat. No. B305866
M. Wt: 366.4 g/mol
InChI Key: FPZWQVBJXTXOQI-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione, also known as EMMD, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of fungal and bacterial growth, and the modulation of enzyme activity. However, further studies are needed to fully understand the biochemical and physiological effects of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the lack of information on the stability and solubility of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione in different solvents, which may affect its performance in certain experiments.

Future Directions

There are several future directions for the study of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione. One direction is the investigation of its potential applications in drug discovery and development, particularly in the development of new anticancer, antifungal, and antibacterial agents. Another direction is the exploration of its potential applications in materials science and catalysis, particularly in the synthesis of MOFs and metal complexes with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione.

Synthesis Methods

(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione can be synthesized through a multi-step process involving condensation and cyclization reactions. The initial step involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 4-methylbenzylamine to produce the Schiff base intermediate. The Schiff base is then reacted with ethyl acetoacetate in the presence of a base to form the final product, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione.

Scientific Research Applications

(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been used as a ligand for the synthesis of metal complexes with potential applications in organic transformations.

properties

Product Name

(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C21H22N2O4/c1-4-27-19-12-16(9-10-18(19)26-3)11-17-20(24)23(21(25)22-17)13-15-7-5-14(2)6-8-15/h5-12H,4,13H2,1-3H3,(H,22,25)/b17-11+

InChI Key

FPZWQVBJXTXOQI-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC

Origin of Product

United States

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